molecular formula C18H18O2S B14647702 2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid CAS No. 50900-46-4

2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid

Cat. No.: B14647702
CAS No.: 50900-46-4
M. Wt: 298.4 g/mol
InChI Key: CEOFPGGVJJRJKZ-UHFFFAOYSA-N
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Description

2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a sulfanyl group attached to a 4-cyclopentylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid typically involves the following steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the preparation of the sulfanyl intermediate. This can be achieved by reacting 4-cyclopentylphenyl thiol with a suitable electrophile, such as benzyl chloride, under basic conditions to form the sulfanyl derivative.

    Coupling Reaction: The sulfanyl intermediate is then coupled with benzoic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This can affect various biochemical pathways and result in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)sulfanyl]benzoic acid
  • 2-[(4-Ethylphenyl)sulfanyl]benzoic acid
  • 2-[(4-Propylphenyl)sulfanyl]benzoic acid

Uniqueness

2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

50900-46-4

Molecular Formula

C18H18O2S

Molecular Weight

298.4 g/mol

IUPAC Name

2-(4-cyclopentylphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C18H18O2S/c19-18(20)16-7-3-4-8-17(16)21-15-11-9-14(10-12-15)13-5-1-2-6-13/h3-4,7-13H,1-2,5-6H2,(H,19,20)

InChI Key

CEOFPGGVJJRJKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)SC3=CC=CC=C3C(=O)O

Origin of Product

United States

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